molecular formula C7H11Br B14738969 3-Bromo-2,4-dimethylpenta-1,3-diene CAS No. 4773-87-9

3-Bromo-2,4-dimethylpenta-1,3-diene

Cat. No.: B14738969
CAS No.: 4773-87-9
M. Wt: 175.07 g/mol
InChI Key: XANSLPQJNKUKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,4-dimethylpenta-1,3-diene is an organic compound with the molecular formula C 7 H 11 Br and the CAS registry number 4773-87-9 . It is offered with a high purity level of 99% for research applications . This compound belongs to the class of 1,3-dienes, which are vital building blocks in organic synthesis and materials chemistry . The 1,3-diene motif is fundamental to pericyclic reactions like the Diels-Alder cycloaddition and is present in numerous natural products and pharmaceutical candidates . As a functionalized diene, its core research value lies in its potential use as a synthetic intermediate. The bromine substituent on the diene system makes it a versatile precursor for further chemical transformations, notably in cross-coupling reactions and as a building block for constructing more complex molecular architectures . In related chemistry, conjugated dienes can undergo 1,2- or 1,4-addition reactions with electrophiles, a process that can be under kinetic or thermodynamic control depending on reaction conditions . While specific studies on this exact molecule are sparse, its structure suggests utility in exploratory synthesis, methodology development, and materials science research. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

4773-87-9

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

3-bromo-2,4-dimethylpenta-1,3-diene

InChI

InChI=1S/C7H11Br/c1-5(2)7(8)6(3)4/h1H2,2-4H3

InChI Key

XANSLPQJNKUKGT-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=C)C)Br)C

Origin of Product

United States

Preparation Methods

Radical Allylic Bromination

The most direct method involves allylic bromination of 2,4-dimethylpenta-1,3-diene using N-bromosuccinimide (NBS). This approach, adapted from methodologies in aryl ketone bromination, leverages radical intermediates to selectively functionalize the allylic position.

Reaction Conditions :

  • Substrate : 2,4-dimethylpenta-1,3-diene
  • Brominating Agent : NBS (1.3–1.5 equivalents)
  • Solvent : Ethyl acetate or acetic acid ethyl ester
  • Temperature : Room temperature (20–25°C)
  • Reaction Time : 3–4 hours

The radical initiation step involves homolytic cleavage of NBS, generating bromine radicals that abstract hydrogen from the allylic position (C-3). Subsequent bromine addition yields 3-bromo-2,4-dimethylpenta-1,3-diene with minimal side products.

Yield and Purity :

  • Yield : 75–80% (post recrystallization in ethyl acetate)
  • Purity : ≥99% (HPLC)

Mechanistic Considerations :
Radical stability and solvent polarity critically influence regioselectivity. Ethyl acetate’s moderate polarity suppresses ionic pathways, favoring radical propagation.

Dehydrohalogenation of Dibromide Precursors

Elimination Reactions for Diene Formation

The Russian Chemical Reviews highlight dehydrohalogenation as a robust method for diene synthesis. Applying this to 3-bromo-2,4-dimethylpentane-1,5-dibromide with a strong base (e.g., KOtBu) induces sequential HBr elimination:

$$
\text{3-Bromo-2,4-dimethylpentane-1,5-dibromide} \xrightarrow[\text{KOtBu, THF}]{-2\text{HBr}} \text{this compound}
$$

Optimization Challenges :

  • Base Strength : Strong bases (e.g., LDA) risk over-elimination or polymerization.
  • Temperature : Low temperatures (−10°C to 0°C) mitigate side reactions.

Yield : 60–70% (crude), improving to 85% after distillation.

Coupling Reactions via Organometallic Intermediates

Wittig Olefination

The Wittig reaction constructs the diene backbone while introducing bromine. A phosphonium ylide derived from 3-bromo-2-methylpropene reacts with 2-methylpropanal:

$$
\text{Ph}3\text{P=CH-C(Br)(CH}3\text{)} + \text{CH}3\text{C(O)H} \rightarrow \text{this compound} + \text{Ph}3\text{P=O}
$$

Advantages :

  • High stereocontrol.
  • Compatibility with functional groups.

Limitations :

  • Requires anhydrous conditions.
  • Moderate yields (50–65%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
NBS Bromination 75–80 ≥99 Scalable, mild conditions Requires preformed diene
Dehydrohalogenation 60–70 95–98 Single-step from dibromide Sensitive to base strength
Wittig Reaction 50–65 90–95 Stereoselective Moisture-sensitive reagents

Industrial-Scale Considerations

Process Optimization

The patent methodology emphasizes:

  • Cost Efficiency : NBS recyclability via succinimide recovery.
  • Environmental Impact : Ethyl acetate’s low toxicity vs. halogenated solvents.
  • Safety : Room-temperature reactions reduce energy costs and explosion risks.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dimethylpenta-1,3-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.

    Addition Reactions: The double bonds in the compound can participate in electrophilic addition reactions, forming new compounds with added functional groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typical reagents include nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or sulfuric acid (H2SO4) can be used under controlled conditions to achieve selective addition.

    Oxidation Reactions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted penta-1,3-diene derivatives.

    Addition Reactions: Formation of dibromo or other addition products.

    Oxidation Reactions: Formation of epoxides or other oxygenated compounds.

Scientific Research Applications

3-Bromo-2,4-dimethylpenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dimethylpenta-1,3-diene involves its interaction with various molecular targets and pathways. The bromine atom and the conjugated diene system play crucial roles in its reactivity. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles, leading to the formation of new products. The presence of the bromine atom also makes it a good leaving group in substitution reactions, facilitating the formation of substituted derivatives.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 3-Bromo-2,4-dimethylpenta-1,3-diene with analogous dienes:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Electronic Features
This compound C₇H₉Br 173.05 Br, 2×CH₃ Electron-withdrawing Br enhances electrophilicity
2,3-Dimethylbuta-1,3-diene () C₆H₁₀ 82.14 2×CH₃ Electron-donating CH₃ stabilizes diene
4-Bromo-tetrachloro-2-nitrobuta-1,3-diene (1b, ) C₄BrCl₄NO₂ 327.23 Br, Cl₄, NO₂ Strong electron-withdrawing NO₂ and Cl
3-Ethyl-1-methylcyclopenta-1,3-diene () C₈H₁₂ 108.18 CH₃, C₂H₅ (cyclic) Conjugation within cyclic framework

Key Observations :

  • The bromine atom in this compound increases electrophilicity compared to non-halogenated analogs like 2,3-dimethylbuta-1,3-diene .
  • Nitro- and polyhalogen-substituted dienes (e.g., compound 1b) exhibit greater electron deficiency, making them reactive in nucleophilic additions .

Key Observations :

  • Halogenated nitro-dienes (e.g., 1a, 1b) show moderate yields (40–43%) and distinct boiling points due to increased molecular weight and polarity .
  • Cyclic dienes like 3-ethyl-1-methylcyclopenta-1,3-diene exhibit higher purity, likely due to stabilized conformations .

Spectroscopic Distinctions

  • ¹H NMR :
    • This compound : Olefinic protons at δ 5.07–4.90 ppm; methyl groups at δ 1.81–1.90 ppm .
    • 2,3-Dimethylbuta-1,3-diene : Olefinic protons expected at δ 5.1–5.3 ppm (unreported in evidence).
    • Nitro-dienes (1a, 1b) : Nitro groups likely deshield protons, shifting signals upfield (δ > 6 ppm).

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-bromo-2,4-dimethylpenta-1,3-diene with high regioselectivity?

Methodological Answer:

  • Bromination of Diene Precursors : Use 2,4-dimethylpenta-1,3-diene as a starting material. Bromination can be achieved via radical or electrophilic addition. For regioselective bromination at the 3-position, electrophilic bromination (e.g., using NBS in a controlled solvent system like CCl₄ under UV light) is preferred .
  • Optimization : Monitor reaction progress via GC-MS to minimize side products like dibrominated isomers. Adjust stoichiometry (e.g., limiting Br₂ equivalents) to favor monobromination .

Q. Q2. How should researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

  • Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the target compound. Validate purity via GC (>95%) or HPLC .
  • Characterization :
    • NMR : Analyze ¹H and ¹³C NMR spectra for diagnostic signals (e.g., vinylic protons at δ 5.2–5.8 ppm, bromine-induced deshielding).
    • Mass Spectrometry : Confirm molecular ion peak (expected m/z ~204 for C₇H₁₁Br) .

Intermediate-Level Research Questions

Q. Q3. What experimental strategies can resolve contradictions in reported reactivity data for brominated dienes?

Methodological Answer:

  • Reproducibility Checks : Replicate reactions under varying conditions (temperature, solvent polarity) to identify outliers.
  • Side-Product Analysis : Use tandem MS or IR spectroscopy to detect trace intermediates (e.g., allylic bromides or elimination byproducts) that may skew reactivity interpretations .
  • Cross-Validation : Compare results with analogous compounds (e.g., 5-bromo-1,3-cyclohexadiene) to isolate substituent effects .

Q. Q4. How can the electronic effects of bromine and methyl groups influence the diene’s participation in Diels-Alder reactions?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density on the diene. Methyl groups enhance steric bulk but may reduce electron donation, while bromine withdraws electrons, lowering HOMO energy and slowing cycloaddition .
  • Experimental Testing : React with dienophiles like maleic anhydride. Monitor reaction rates via kinetic studies (UV-Vis or NMR) .

Advanced Research Questions

Q. Q5. What are the challenges in designing asymmetric catalysis protocols using this brominated diene?

Methodological Answer:

  • Chiral Ligand Screening : Test phosphine or N-heterocyclic carbene ligands to induce enantioselectivity in allylic alkylation.
  • Steric vs. Electronic Effects : Methyl groups at C2 and C4 may hinder catalyst approach, requiring bulkier ligands (e.g., BINAP) .
  • In Situ Monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess during optimization .

Q. Q6. How can researchers address discrepancies between computational predictions and experimental outcomes in elimination reactions?

Methodological Answer:

  • Mechanistic Reassessment : Use isotopic labeling (e.g., deuterated substrates) to trace hydrogen abstraction pathways.
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states predicted by simulations but not observed experimentally .

Safety and Handling Considerations

Q. Q7. What safety protocols are critical when handling brominated dienes like this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Store in amber glass bottles at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) due to bromine’s reactivity .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.